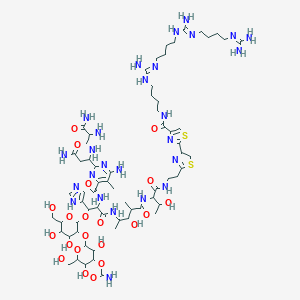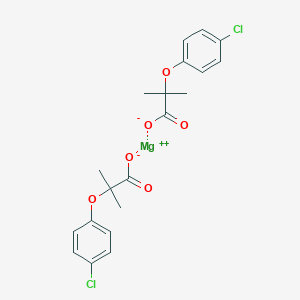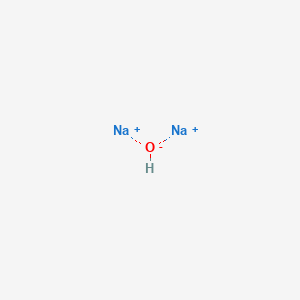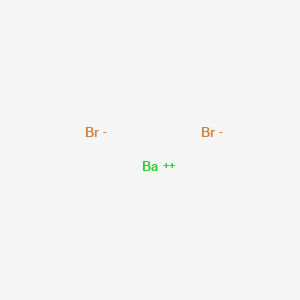![molecular formula C27H24N2O6S B227202 1,4-Di(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B227202.png)
1,4-Di(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Di(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione, commonly known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer and autoimmune diseases. It is a potent inhibitor of the spleen tyrosine kinase (SYK) and has been shown to have promising results in preclinical studies.
作用機序
TAK-659 is a potent inhibitor of 1,4-Di(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione, which is a non-receptor tyrosine kinase that plays a crucial role in the activation of B-cell receptor (BCR) signaling and Fc receptor signaling. By inhibiting 1,4-Di(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione, TAK-659 blocks the downstream signaling pathways that lead to the proliferation and survival of cancer cells and the activation of immune cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the proliferation and migration of cancer cells. It has also been shown to inhibit the activation of immune cells, such as B-cells and T-cells, which are involved in the pathogenesis of autoimmune diseases.
実験室実験の利点と制限
One of the main advantages of TAK-659 is its potency and selectivity for 1,4-Di(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione, which makes it a promising candidate for the treatment of cancer and autoimmune diseases. However, its efficacy and safety in clinical trials are yet to be determined. Additionally, the synthesis of TAK-659 is a complex and time-consuming process, which may limit its availability for research purposes.
将来の方向性
There are several future directions for the research and development of TAK-659. One potential direction is to investigate its efficacy and safety in clinical trials for the treatment of various types of cancer and autoimmune diseases. Another direction is to explore its potential use in combination with other drugs or therapies to enhance its efficacy and reduce its toxicity. Additionally, further studies are needed to elucidate the molecular mechanisms of TAK-659 and to identify potential biomarkers for patient selection and monitoring.
合成法
The synthesis of TAK-659 involves a multi-step process that includes the reaction of 4-(methylsulfanyl)phenyl hydrazine with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, followed by the reaction with 2,5-piperazinedione. The final product is obtained after further purification and characterization.
科学的研究の応用
TAK-659 has been extensively studied for its potential use in the treatment of various types of cancer, such as lymphoma, leukemia, and multiple myeloma. It has also shown promising results in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
特性
製品名 |
1,4-Di(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione |
|---|---|
分子式 |
C27H24N2O6S |
分子量 |
504.6 g/mol |
IUPAC名 |
1,4-bis(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylsulfanylphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C27H24N2O6S/c1-36-20-6-2-17(3-7-20)26-27(31)28(18-4-8-21-23(14-18)34-12-10-32-21)16-25(30)29(26)19-5-9-22-24(15-19)35-13-11-33-22/h2-9,14-15,26H,10-13,16H2,1H3 |
InChIキー |
ROJGVMQIUAOPBG-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC4=C(C=C3)OCCO4)C5=CC6=C(C=C5)OCCO6 |
正規SMILES |
CSC1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC4=C(C=C3)OCCO4)C5=CC6=C(C=C5)OCCO6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 3-{[2-(3,5-ditert-butyl-4-hydroxyphenyl)imidazo[1,2-a]pyrimidin-3-yl]amino}benzoate](/img/structure/B227143.png)
![(2R,3R,12bR)-3-ethenyl-9-methoxy-2-[[(1R)-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine](/img/structure/B227152.png)


![1-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B227205.png)
![3-[3-(2-methyl-1H-indol-3-yl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B227206.png)
![4-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-2,5-piperazinedione](/img/structure/B227214.png)


![2-[(E)-2-(2-Thienyl)vinyl]furan](/img/structure/B227318.png)

![10-{[(4-chlorophenyl)sulfanyl]acetyl}-11-(2-furyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B227349.png)
